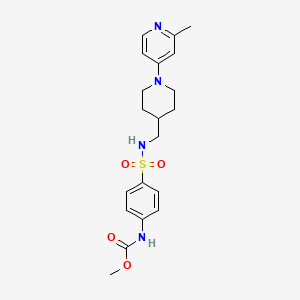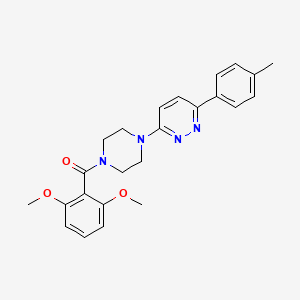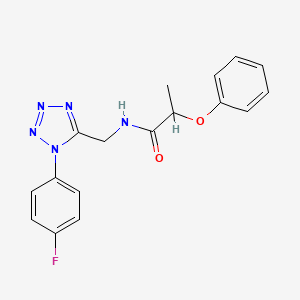
1-(Methylsulfonyl)-5-nitroindoline
Descripción general
Descripción
“1-(Methylsulfonyl)-5-nitroindoline” is a compound that contains a sulfonyl functional group . The sulfonyl group is a common functional group in organic chemistry, and it’s often found in various pharmaceuticals and other biologically active compounds .
Synthesis Analysis
While specific synthesis methods for “1-(Methylsulfonyl)-5-nitroindoline” were not found, sulfonylation reactions using potassium/sodium metabisulfite as the sulfur dioxide surrogate have been developed . These transformations often go through radical processes with the insertion of sulfur dioxide under mild conditions .Chemical Reactions Analysis
Again, while specific reactions involving “1-(Methylsulfonyl)-5-nitroindoline” were not found, sulfonyl groups are known to participate in a variety of chemical reactions. For example, sulfonylation reactions using potassium/sodium metabisulfite have been developed .Aplicaciones Científicas De Investigación
Antimicrobial and Anti-inflammatory Activities
1-(Methylsulfonyl)-5-nitroindoline and its derivatives demonstrate significant potential in the field of medicinal chemistry. Research has revealed that certain derivatives of this compound exhibit strong antibacterial and antifungal activities. For instance, compounds such as 4-[(1-(p-methylbenzyl)-5-nitro-2-oxoindolin-3-ylideneamino)] benzohydrazide and 3-(4-(5-methyl-1,3,4-oxadiazol-2-yl)phenylimino)-1-(p-methylbenzyl)-5-nitroindolin-2-one showed high effectiveness against various strains of bacteria and fungi. Moreover, other derivatives have shown significant anti-inflammatory and antinociceptive activities, comparable to established drugs like indomethacin and morphine (Bassyouni et al., 2012).
Solvent Basicity Scale and Structural Analysis of Water
The compound has also been utilized in physical chemistry for understanding solvent interactions and the structure of liquid water. The molecule 1-methyl-5-nitroindoline has been used as a probe to detect structural changes in liquid water by varying temperature. This application provides valuable insights into the complex behavior of water and its interaction with different solvents (Catalán & del Valle, 2018).
Photolabile Precursors and Photocleavage Efficiency
1-(Methylsulfonyl)-5-nitroindoline plays a crucial role in photochemistry, especially in studies related to photocleavage efficiency. Derivatives of this compound, such as 1-acyl-7-nitroindolines, have been investigated for their efficiency in photolysis, acting as photolabile precursors for carboxylic acids. This research is particularly relevant for the controlled release of neuroactive amino acids and could have significant implications in neuroscience and material sciences (Papageorgiou & Corrie, 2000).
Antioxidant and Antibacterial Properties
Further research into compounds related to 1-(Methylsulfonyl)-5-nitroindoline has revealed interesting antioxidant and antibacterial properties. For instance, derivatives like arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines have shown considerable antioxidant activity and effectiveness against certain strains of bacteria and fungi (Kumar & Vijayakumar, 2017).
Charge Density Analysis and Molecular Interactions
The charge density of 1-nitroindoline, a related compound, has been determined experimentally and theoretically. Such studies are vital for understanding the electron-density distributions within molecules, which has implications in fields like crystallography and molecular design (Zarychta et al., 2011).
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which include 1-(methylsulfonyl)-5-nitroindoline, bind with high affinity to multiple receptors . These receptors could potentially be the primary targets of this compound.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1-(Methylsulfonyl)-5-nitroindoline may interact with its targets to induce a range of biological effects.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities
Pharmacokinetics
The pharmacokinetics of similar indole derivatives have been studied . These studies could provide insights into the potential ADME properties of 1-(Methylsulfonyl)-5-nitroindoline.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound induces a variety of molecular and cellular effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets.
Propiedades
IUPAC Name |
1-methylsulfonyl-5-nitro-2,3-dihydroindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4S/c1-16(14,15)10-5-4-7-6-8(11(12)13)2-3-9(7)10/h2-3,6H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBRMCAQIDGPNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C1C=CC(=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methylsulfonyl)-5-nitroindoline | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-(butylthio)-5-(4-isopropylphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2428915.png)
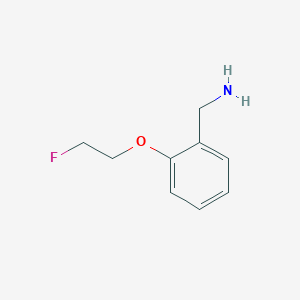
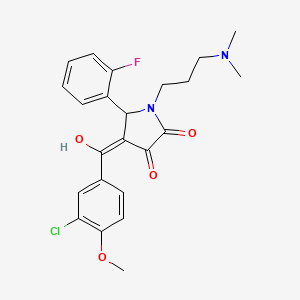
![4-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-2H-phthalazin-1-one](/img/structure/B2428921.png)
![4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-(difluoromethyl)-1H-pyrazole](/img/structure/B2428922.png)

![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2428924.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2428925.png)
![1-(3,4-dimethylphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2428926.png)

